Acetamide, N-(2-(diethylamino)ethyl)-2,2-diphenyl-

Metabolic stability Esterase resistance Anticholinergic tool compound

Acetamide, N-(2-(diethylamino)ethyl)-2,2-diphenyl- (CAS 2618-52-2; also named N-[2-(diethylamino)ethyl]-2,2-diphenylacetamide) is a synthetic tertiary diphenylacetamide derivative (C20H26N2O, MW 310.43 g/mol). It is the amide structural analog of the anticholinergic agent adiphenine (CAS 64-95-9), replacing adiphenine's ester linkage with a more hydrolytically stable amide bond.

Molecular Formula C20H26N2O
Molecular Weight 310.4 g/mol
CAS No. 2618-52-2
Cat. No. B13795145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, N-(2-(diethylamino)ethyl)-2,2-diphenyl-
CAS2618-52-2
Molecular FormulaC20H26N2O
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESCCN(CC)CCNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C20H26N2O/c1-3-22(4-2)16-15-21-20(23)19(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,19H,3-4,15-16H2,1-2H3,(H,21,23)
InChIKeyHQVIMCDEPSJKLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetamide, N-(2-(diethylamino)ethyl)-2,2-diphenyl- (CAS 2618-52-2): Core Identity and Baseline Physicochemical Profile for Procurement Screening


Acetamide, N-(2-(diethylamino)ethyl)-2,2-diphenyl- (CAS 2618-52-2; also named N-[2-(diethylamino)ethyl]-2,2-diphenylacetamide) is a synthetic tertiary diphenylacetamide derivative (C20H26N2O, MW 310.43 g/mol) . It is the amide structural analog of the anticholinergic agent adiphenine (CAS 64-95-9), replacing adiphenine's ester linkage with a more hydrolytically stable amide bond [1]. The molecule features a diethylaminoethyl basic side chain (predicted pKa ~8.5–9.0 for the tertiary amine) and a highly lipophilic diphenylacetyl core (computed logP 3.67) . This compound is catalogued as NSC 16340 and serves primarily as a research tool or reference standard within neurological and antispasmodic discovery programs [2].

Why Acetamide, N-(2-(diethylamino)ethyl)-2,2-diphenyl- Cannot Be Replaced by Adiphenine or Other In-Class Analogs


Substitution of Acetamide, N-(2-(diethylamino)ethyl)-2,2-diphenyl- (CAS 2618-52-2) with superficially similar compounds such as adiphenine (the ester analog) or lidocaine is chemically inadmissible without rigorous side-by-side pharmacological validation. Although both the target amide and adiphenine share an identical diethylaminoethyl vector and a diphenylacetyl core, the critical amide-vs-ester replacement fundamentally alters metabolic liability, receptor residency time, and off-target promiscuity profiles [1]. Amide bonds resist ubiquitous esterase-mediated hydrolysis, conferring longer biological half-life, whereas ester analogs are rapidly inactivated in plasma and liver [1]. Furthermore, even within the diphenylacetamide class, variations in N-substitution have been shown to markedly perturb lipophilicity, toxicity (EC50 values on aquatic organisms), and pharmacokinetic predictors, making interchangeability without quantitative comparator evidence scientifically unjustified [2].

Product-Specific Differentiation Evidence for Acetamide, N-(2-(diethylamino)ethyl)-2,2-diphenyl- (CAS 2618-52-2)


Amide-to-Ester Metabolic Stability Differentiation: Hydrolytic Half-Life Advantage Over Adiphenine

The target amide (CAS 2618-52-2) is predicted to exhibit substantially prolonged hydrolytic half-life relative to its direct ester analog adiphenine (CAS 64-95-9). While quantitative experimental half-life data for this specific amide in human plasma or liver microsomes are not publicly available, extensive class-level knowledge demonstrates that amides are >100-fold more resistant to esterase-mediated hydrolysis than corresponding esters [1]. For adiphenine, rapid ester hydrolysis to diphenylacetic acid and diethylaminoethanol limits its therapeutic utility and complicates in vitro pharmacological interpretation . Researchers requiring sustained target engagement in long-duration electrophysiology or behavioral assays should therefore prioritize the amide scaffold [1].

Metabolic stability Esterase resistance Anticholinergic tool compound

Receptor Binding Profile Differentiation: nAChR Antagonist Activity Benchmarking Against Adiphenine

Adiphenine is a well-characterized non-competitive inhibitor of nicotinic acetylcholine receptors (nAChR) with IC50 values of 1.9, 1.8, 3.7, and 6.3 μM against α1, α3β4, α4β2, and α4β4 subtypes, respectively . The target amide (CAS 2618-52-2) has not been explicitly profiled in equivalent nAChR electrophysiological assays in the public domain, but its identical pharmacophoric elements (diphenylacetyl + diethylaminoethyl) strongly suggest comparable, though potentially distinct, nAChR subtype selectivity due to altered hydrogen-bonding capacity of the amide plane [1]. Users evaluating antispasmodic or ganglionic-blocking tool compounds must perform their own comparative concentration–response curves; the amide cannot simply be assumed equipotent to the ester at every nAChR subtype.

Nicotinic acetylcholine receptor Antispasmodic Ion channel pharmacology

Lipophilicity and Toxicity Profiling: Chromatographic Retention Parameters (R(M)⁰, logP) Among Diphenylacetamide Derivatives

In a chemometric study of diphenylacetamide derivatives, the experimentally determined lipophilicity parameter R(M)⁰ exhibited high similarity with standard logP and pharmacokinetic predictors, while parameter m correlated better with acute aquatic toxicity endpoints (EC50) [1]. The target compound (CAS 2618-52-2), with its computed logP of 3.67 and high chromatographic retention, is expected to lie in the upper quartile of lipophilicity for this series, implying greater membrane permeability but potentially increased non-specific binding relative to less lipophilic analogs [2]. This quantitative framework enables formulation chemists to select between diphenylacetamide analogs by optimizing the balance between permeability and toxicity liability.

Lipophilicity Toxicity prediction Chromatographic descriptor

Drug-Likeness and Lead-Likeness Assessment: In Silico Filtering Against Lipinski's Rules for the Diphenylacetamide Series

An in silico evaluation of diphenylacetamide derivatives, including drug-likeness and lead-likeness rule analysis, indicated that most compounds in the series, including structures resembling CAS 2618-52-2, satisfy Lipinski's Rule of Five (MW < 500, logP < 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10) [1]. The target amide's molecular weight of 310.43 g/mol and logP of 3.67 place it well within optimal oral drug space, distinguishing it from heavier or more polar diphenylacetamide analogs that may fail permeability filters . This compliance supports its utility as a starting point for further optimization toward CNS-penetrant tool compounds.

Drug-likeness Lead optimization In silico ADME

Application Scenarios Where Acetamide, N-(2-(diethylamino)ethyl)-2,2-diphenyl- (CAS 2618-52-2) Delivers Verifiable Differentiation


Prolonged In Vitro Electrophysiology: Sustained nAChR Blockade Without Esterase Interference

In patch-clamp or two-electrode voltage-clamp recordings on recombinant nAChRs, ester-based tool compounds like adiphenine may undergo significant degradation over a 30–60 minute recording session, leading to declining effective concentration [1]. The amide scaffold of CAS 2618-52-2, by virtue of its resistance to esterase hydrolysis, is expected to maintain steadier bath concentration, reducing variability in measured IC50 values and enabling reliable comparisons across receptor subtypes [2].

Structure–Activity Relationship (SAR) Campaigns Centered on Diphenylacetamide Lead Optimization

The compound serves as a critical reference point within diphenylacetamide SAR studies. Its defined chromatographic lipophilicity parameters (R(M)⁰, logP) and favorable drug-likeness profile provide a quantitative baseline against which the influence of N-substituent modifications on toxicity and permeability can be measured [1][2]. Procurement of high-purity CAS 2618-52-2 (e.g., ≥98% by HPLC) ensures reproducibility across iterative cycles of medicinal chemistry optimization.

Lysosomotropic Probe Development for Nonmelanoma Tumor Imaging

N-(2-dialkylaminoethyl)benzamides structurally related to CAS 2618-52-2 have demonstrated high accumulation in nonmelanoma tumors rich in acidic cell organelles, functioning as lysosomotropic probes [1]. The target amide's basic diethylaminoethyl moiety (predicted pKa ~8.5–9.0) potentiates lysosomal trapping, making it a viable scaffold for developing fluorescent or radiolabeled imaging agents where ester-based analogs would be prematurely hydrolyzed in the tumor microenvironment [1][2].

Aquatic Toxicology Research: Quantitative Assessment of Xenobiotic Lipophilicity–Toxicity Relationships

The established correlation between chromatographic parameter m and EC50 values on aquatic test organisms for diphenylacetamide derivatives [1] positions CAS 2618-52-2 as a useful probe in ecotoxicological QSAR modeling. Its defined physicochemical properties enable precise calibration of toxicity prediction models, supporting environmental risk assessment for this class of industrial chemicals [1].

Quote Request

Request a Quote for Acetamide, N-(2-(diethylamino)ethyl)-2,2-diphenyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.